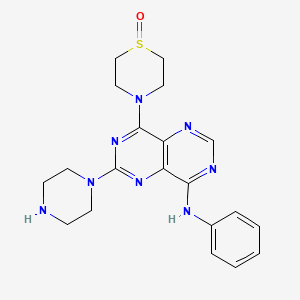
8-Anilino-4-(1-oxido-thiomorpholino)-2-piperazino-pyrimido(5,4-d)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Anilino-4-(1-oxido-thiomorpholino)-2-piperazino-pyrimido(5,4-d)pyrimidine is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including an anilino group, a thiomorpholino group, and a piperazino group, all attached to a pyrimido-pyrimidine core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Anilino-4-(1-oxido-thiomorpholino)-2-piperazino-pyrimido(5,4-d)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimido-pyrimidine core, followed by the introduction of the anilino, thiomorpholino, and piperazino groups through various substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
8-Anilino-4-(1-oxido-thiomorpholino)-2-piperazino-pyrimido(5,4-d)pyrimidine can undergo various chemical reactions, including:
Oxidation: The thiomorpholino group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The anilino and piperazino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiomorpholino group can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amino derivative.
Wissenschaftliche Forschungsanwendungen
8-Anilino-4-(1-oxido-thiomorpholino)-2-piperazino-pyrimido(5,4-d)pyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Wirkmechanismus
The mechanism of action of 8-Anilino-4-(1-oxido-thiomorpholino)-2-piperazino-pyrimido(5,4-d)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-Anilino-2-chloro-4-(1-oxido-thiomorpholino)-pyrimido(5,4-d)pyrimidine
- 8-Anilino-2-methyl-4-(1-oxido-thiomorpholino)-pyrimido(5,4-d)pyrimidine
Uniqueness
8-Anilino-4-(1-oxido-thiomorpholino)-2-piperazino-pyrimido(5,4-d)pyrimidine is unique due to its specific combination of functional groups and the resulting chemical properties. The presence of the piperazino group, in particular, distinguishes it from other similar compounds and may confer unique biological activities and chemical reactivity.
Eigenschaften
CAS-Nummer |
78534-70-0 |
|---|---|
Molekularformel |
C20H24N8OS |
Molekulargewicht |
424.5 g/mol |
IUPAC-Name |
4-(1-oxo-1,4-thiazinan-4-yl)-N-phenyl-2-piperazin-1-ylpyrimido[5,4-d]pyrimidin-8-amine |
InChI |
InChI=1S/C20H24N8OS/c29-30-12-10-27(11-13-30)19-17-16(25-20(26-19)28-8-6-21-7-9-28)18(23-14-22-17)24-15-4-2-1-3-5-15/h1-5,14,21H,6-13H2,(H,22,23,24) |
InChI-Schlüssel |
APLDGUGEEOJUSA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2=NC3=C(C(=N2)N4CCS(=O)CC4)N=CN=C3NC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Methoxyphenyl)-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one](/img/structure/B14428357.png)
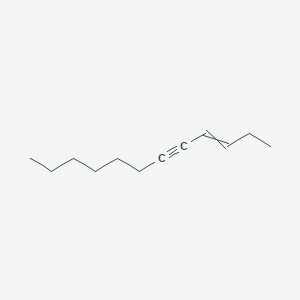
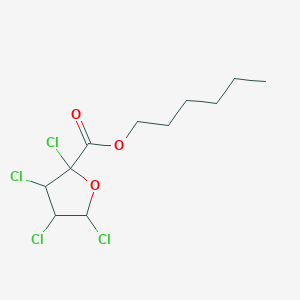
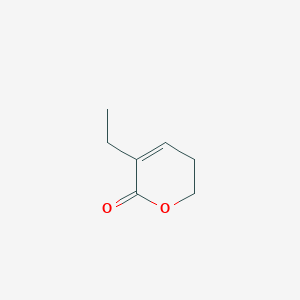
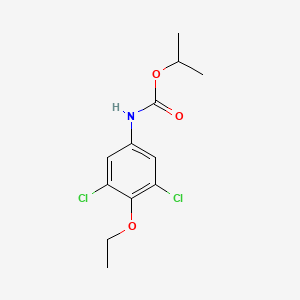

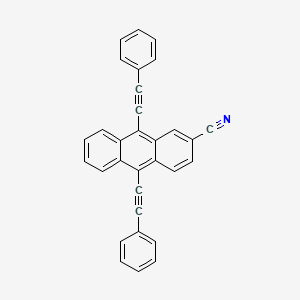
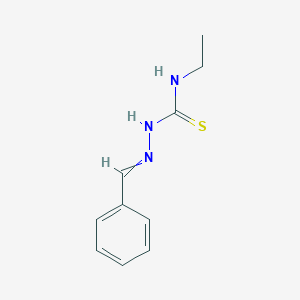

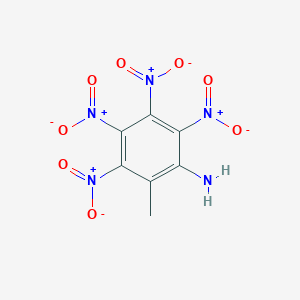
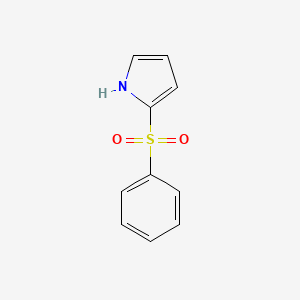
![1,1',1''-[(4-Methylbenzene-1,2,3-triyl)tris(methylene)]tribenzene](/img/structure/B14428412.png)
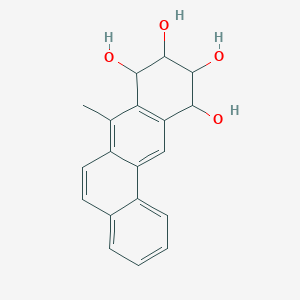
![N~1~-[2-(Methylsulfanyl)phenyl]ethane-1,2-diamine](/img/structure/B14428429.png)
